molecular formula C17H28N2 B13953886 1-benzyl-N-isopropyl-3,5-dimethylpiperidin-4-amine

1-benzyl-N-isopropyl-3,5-dimethylpiperidin-4-amine

Cat. No.: B13953886
M. Wt: 260.4 g/mol
InChI Key: NCXLVENLIGIELO-UHFFFAOYSA-N
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Description

1-benzyl-N-isopropyl-3,5-dimethylpiperidin-4-amine is a synthetic organic compound belonging to the piperidine class. This compound is characterized by its unique structure, which includes a benzyl group, an isopropyl group, and two methyl groups attached to the piperidine ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-isopropyl-3,5-dimethylpiperidin-4-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Addition of the Isopropyl Group: The isopropyl group is added through an alkylation reaction using isopropyl bromide and a strong base.

    Methylation: The methyl groups are introduced through a methylation reaction using methyl iodide and a base.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification: The compound is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-isopropyl-3,5-dimethylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-benzyl-N-isopropyl-3,5-dimethylpiperidin-4-amine is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving receptor binding and enzyme inhibition.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-benzyl-N-isopropyl-3,5-dimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-N,3-dimethylpiperidin-4-amine
  • 1-benzyl-N-butyl-3,3-dimethylpiperidin-4-amine
  • 1-benzyl-N,4-dimethylpiperidin-3-amine

Uniqueness

1-benzyl-N-isopropyl-3,5-dimethylpiperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific research applications.

Properties

Molecular Formula

C17H28N2

Molecular Weight

260.4 g/mol

IUPAC Name

1-benzyl-3,5-dimethyl-N-propan-2-ylpiperidin-4-amine

InChI

InChI=1S/C17H28N2/c1-13(2)18-17-14(3)10-19(11-15(17)4)12-16-8-6-5-7-9-16/h5-9,13-15,17-18H,10-12H2,1-4H3

InChI Key

NCXLVENLIGIELO-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(C1NC(C)C)C)CC2=CC=CC=C2

Origin of Product

United States

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